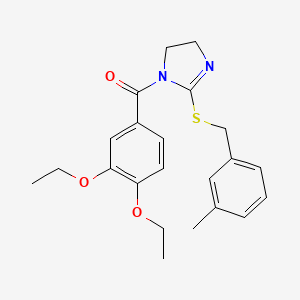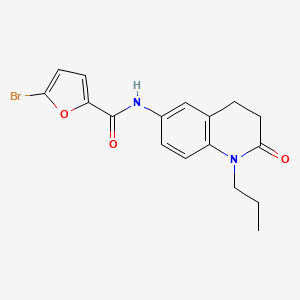
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the inhibition of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects:
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, this compound has been found to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide is its low toxicity profile. This makes it a potential candidate for the development of new drugs. However, one of the major limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to study the compound in vitro.
Orientations Futures
There are several future directions for the study of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide. One potential direction is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of new methods for the synthesis of this compound may allow for the production of larger quantities for further study.
Méthodes De Synthèse
The synthesis of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-furancarboxylic acid with propylamine to form 2-furancarboxamide. This is followed by the reaction of 2-furancarboxamide with 6-bromo-1,2,3,4-tetrahydroquinoline-2,5-dione to form 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide.
Applications De Recherche Scientifique
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant antitumor activity in various cancer cell lines. Additionally, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
5-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-2-9-20-13-5-4-12(10-11(13)3-8-16(20)21)19-17(22)14-6-7-15(18)23-14/h4-7,10H,2-3,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCISPJBCONELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2919651.png)
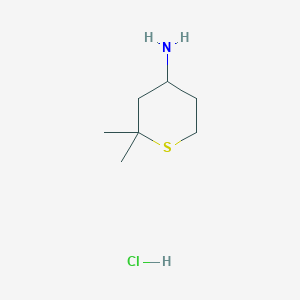
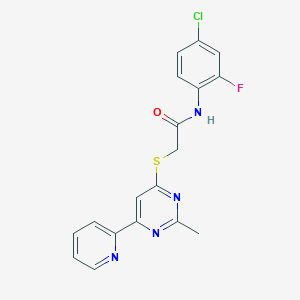
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
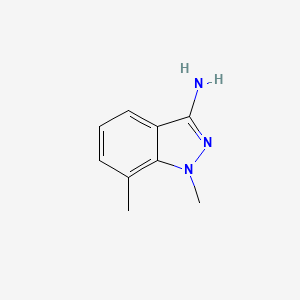
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)

![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)
![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)
